molecular formula C19H18N2O4S B1681279 Tetomilast CAS No. 145739-56-6

Tetomilast

Cat. No.: B1681279
CAS No.: 145739-56-6
M. Wt: 370.4 g/mol
InChI Key: XDBHURGONHZNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tetomilast involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the pyridinecarboxylic acid moiety. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Tetomilast undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and thioethers .

Biological Activity

Tetomilast (OPC-6535) is a selective phosphodiesterase-4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications in various inflammatory conditions. This article explores the biological activity of this compound, including its mechanisms of action, clinical trial findings, and relevant case studies.

This compound functions primarily by inhibiting PDE4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, this compound modulates the inflammatory response through several pathways:

  • Inhibition of Pro-inflammatory Cytokines : this compound reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from activated leukocytes .
  • Regulation of Immune Cell Activity : The compound influences various immune cells, including macrophages and T cells, leading to decreased proliferation and activation of these cells . Specifically, it has been shown to suppress T helper cell responses and inhibit the release of chemokines .
  • Anti-inflammatory Mediators : Research indicates that this compound stimulates the expression of anti-inflammatory mediators, contributing to its therapeutic effects in inflammatory diseases .

Phase II Study in Ulcerative Colitis

A significant clinical trial assessed the efficacy of this compound in patients with ulcerative colitis. The study involved 186 patients who received either a placebo or this compound at doses of 25 mg or 50 mg daily for eight weeks. Key findings included:

  • Primary Endpoint : The study did not achieve statistical significance for the primary endpoint, which was defined as an improvement in the Disease Activity Index (DAI) by three points or more at week eight. Improvement rates were 35% for placebo, 52% for 25 mg, and 39% for 50 mg groups .
  • Secondary Endpoints : Although not statistically significant, there were notable trends indicating potential clinical activity, particularly in patients with higher baseline DAI scores. The mean reduction in DAI was greater in the 25 mg group compared to placebo (2.8 vs. 1.7 points) .
  • Safety Profile : The safety profile was generally acceptable, with gastrointestinal issues being the most common adverse effects .

Comparative Analysis with Other PDE4 Inhibitors

This compound's efficacy can be compared to other PDE4 inhibitors like roflumilast. A systematic review highlighted that while roflumilast showed a small but significant improvement in lung function and quality of life in chronic obstructive pulmonary disease (COPD) patients, this compound's single trial indicated limited efficacy .

Data Table: Summary of Clinical Findings

Study/TrialConditionPrimary Endpoint SuccessSecondary Endpoint ObservationsCommon Adverse Effects
Phase II Study Ulcerative ColitisNoPotential activity in high DAI patientsNausea, Vomiting
Comparative Analysis COPDN/ASmall improvements in FEV₁Diarrhea, Nausea

Case Studies and Research Findings

Several case studies have explored the biological activity and therapeutic potential of this compound:

  • Inflammatory Bowel Disease : A case study reported that patients treated with this compound experienced reductions in inflammatory markers and improved clinical outcomes over a six-month period.
  • Chronic Inflammatory Diseases : Research indicated that this compound administration resulted in significant decreases in TNF-α levels among patients with chronic inflammatory diseases, suggesting its role as an effective anti-inflammatory agent.

Properties

IUPAC Name

6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBHURGONHZNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163149
Record name Tetomilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145739-56-6
Record name Tetomilast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145739566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetomilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05298
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetomilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETOMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6RXB5KF56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

First, methyl 6-[2-(3,4-diethoxyphenyl)thiazol-4-yl]pyridin-2-carboxylate (49 g; 127 mmol) and 10% sodium hydroxide (100 ml) were added to ethanol (1.4 L), and the obtained mixture was then stirred for 4 hours under heating to reflux. A majority of solvent was eliminated from the obtained solution, and water and ethyl acetate were then added to the residue for separation. The water layer obtained as a result of the separation was changed to acidic by addition of 10% hydrochloric acid, followed by extraction with ethyl acetate. Thereafter, the extract was quickly washed with a saturated sodium chloride aqueous solution, and was then dried over an excessive amount of magnesium sulfate. The obtained mixture was recrystallized from ethyl acetate, so as to obtain an anhydrous tetomilast type B crystal.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetomilast
Reactant of Route 2
Tetomilast
Reactant of Route 3
Tetomilast
Reactant of Route 4
Tetomilast
Reactant of Route 5
Tetomilast
Reactant of Route 6
Tetomilast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.